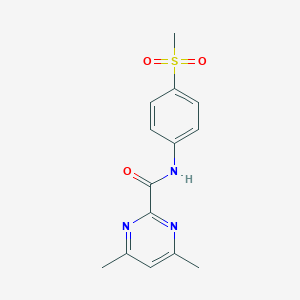
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Mechanism Of Action
The mechanism of action of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the inhibition of the activity of specific enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which results in a decrease in inflammation.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, it has been found to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide in lab experiments is its potent anti-inflammatory properties. This makes it an ideal candidate for studying the inflammatory response and the mechanisms involved in the regulation of inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the study of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the enzymes involved in the inflammatory response. Additionally, the potential use of this compound in the treatment of various inflammatory diseases in humans is an area of active research. Finally, the study of the potential side effects and toxicity of this compound is an important area of future research.
In conclusion, 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has significant potential in various scientific research fields. Its anti-inflammatory properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for the scientific community.
Synthesis Methods
The synthesis of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the reaction of 4-methylsulfonylbenzaldehyde with 4,6-dimethyl-2-nitropyrimidine, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The product is then treated with hydrochloric acid to obtain the desired compound.
Scientific Research Applications
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
properties
IUPAC Name |
4,6-dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-8-10(2)16-13(15-9)14(18)17-11-4-6-12(7-5-11)21(3,19)20/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQQOLXKTEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methanesulfonylphenyl)-4,6-dimethylpyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)
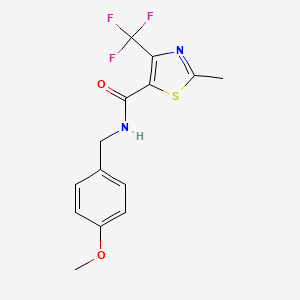
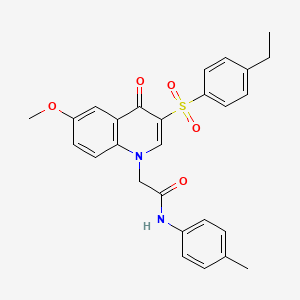
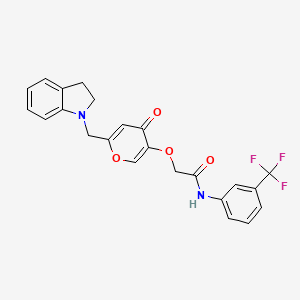

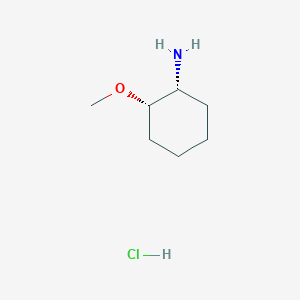
![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2734621.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)
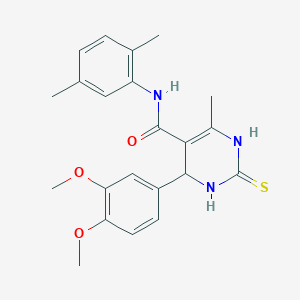
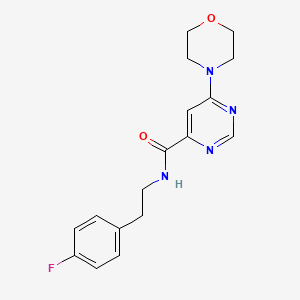
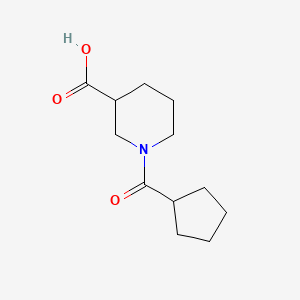
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)